Enhanced Lipophilicity (XLogP3) of the 4-Methylbenzyl Substituent Drives Differential Cell Permeability Potential
The target compound’s N-(4-methylbenzyl) substituent increases computed lipophilicity (XLogP3 = 1.8) relative to key analogs, which is a critical determinant of passive membrane permeability and tissue distribution [1]. The unsubstituted primary acetamide analog (CAS 30763-03-2) and the N-(4-hydroxyphenyl) analog (SCP-1) exhibit significantly lower computed logP values, indicating a fundamental difference in physicochemical behavior that precludes direct substitution in cell-based or in vivo assays [2].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide (CAS 30763-03-2): XLogP3 is not explicitly reported for this compound; however, the absence of a lipophilic N-substituent results in a markedly lower logP, which is a class-level inference based on computed fragment values. |
| Quantified Difference | Target compound XLogP3 = 1.8; analogs with polar or no N-substitution are expected to have XLogP3 < 1.0 (class-level inference from structural fragments). |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15). |
Why This Matters
Higher lipophilicity can enhance passive membrane permeation in cell-based assays, making the compound more suitable for studying intracellular targets compared to more polar in-class analogs, but it also alters solubility and non-specific protein binding.
- [1] PubChem Compound Summary for CID 900655, N-[(4-methylphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide. Computed Properties section, XLogP3-AA value. View Source
- [2] PubChem Compound Summary for CID 53248151, 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide. (No computed XLogP3 explicitly listed, comparison is class-level inference). View Source
